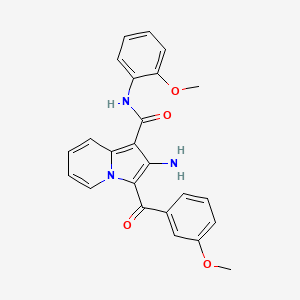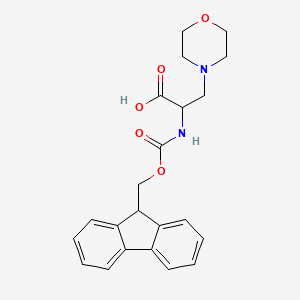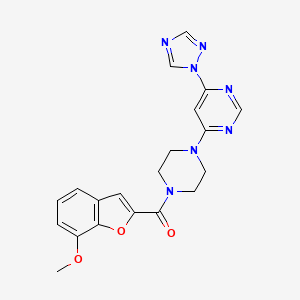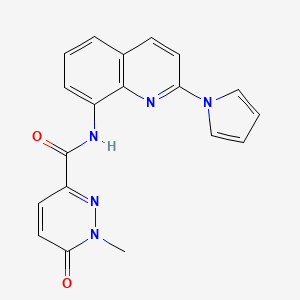
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMPI, and it belongs to the family of indolizine derivatives.
Mécanisme D'action
The mechanism of action of AMPI is not fully understood, but it is believed to act through the inhibition of the Akt/mTOR pathway. This pathway is involved in cell growth and proliferation, and its inhibition can lead to the suppression of cancer cell growth. AMPI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AMPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AMPI has also been found to inhibit the migration and invasion of cancer cells. In addition, AMPI has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPI in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one limitation of using AMPI is its solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of AMPI. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Further studies are also needed to fully understand its mechanism of action and its potential applications in cancer treatment and inflammatory diseases.
Méthodes De Synthèse
The synthesis of AMPI involves the reaction of 2-methoxyphenylindolizine-1-carboxylic acid with 3-methoxybenzoyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
AMPI has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-cancer properties, and it has been studied as a potential treatment for breast cancer, lung cancer, and melanoma. AMPI has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-16-9-7-8-15(14-16)23(28)22-21(25)20(18-11-5-6-13-27(18)22)24(29)26-17-10-3-4-12-19(17)31-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQYKUGCAUVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)


![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)





![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

